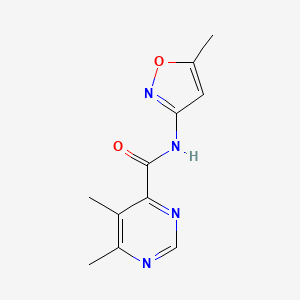

5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Description

5,6-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 5- and 6-positions and a carboxamide linkage to a 5-methyl-1,2-oxazole moiety. This structure combines the electron-deficient pyrimidine ring with the oxazole heterocycle, which is known for its bioisosteric properties and role in modulating pharmacokinetic parameters.

Properties

IUPAC Name |

5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-6-4-9(15-17-6)14-11(16)10-7(2)8(3)12-5-13-10/h4-5H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUGNTMOXFXAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NC=NC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. The oxazole ring can be formed through the cyclization of α-haloketones with amides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including 5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide, exhibit significant anticancer activity. A study involving novel oxazolo[5,4-d]pyrimidine derivatives demonstrated their effectiveness against various human cancer cell lines such as lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) . These compounds were found to inhibit key oncogenic pathways and induce apoptosis in cancer cells.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis . Additionally, it may affect adenosine kinase and Janus kinases, further contributing to its anticancer effects.

3. Anti-inflammatory and Immunosuppressive Effects

Beyond its anticancer properties, this compound may also possess anti-inflammatory and immunosuppressive activities. Research on similar oxazolo[5,4-d]pyrimidines has indicated their ability to modulate immune responses by inhibiting anti-apoptotic proteins . This suggests potential applications in autoimmune diseases or conditions requiring immune modulation.

Case Study 1: Anticancer Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the oxazolo[5,4-d]pyrimidine scaffold. The compound's cytotoxic effects were evaluated using the MTT assay against multiple cancer cell lines. The results indicated that certain derivatives exhibited low half-maximal cytotoxic concentrations (CC50), demonstrating their potential as effective anticancer agents .

Case Study 2: Mechanistic Studies

Another investigation focused on elucidating the mechanism of action for compounds similar to this compound. The study revealed that these compounds could activate the caspase cascade, leading to programmed cell death in cancer cells. Additionally, they were shown to inhibit angiogenesis by disrupting the signaling pathways associated with tumor growth .

Potential Applications in Drug Development

The diverse biological activities of this compound position it as a promising candidate for further development in therapeutic contexts:

| Application Area | Description |

|---|---|

| Anticancer Therapy | Inhibition of cancer cell proliferation and induction of apoptosis |

| Enzyme Inhibition | Targeting VEGFR-2 and other kinases involved in cancer progression |

| Immunomodulation | Potential use in treating autoimmune diseases through immune response modulation |

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide with key analogs from the literature, focusing on structural features, bioactivity, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound utilizes a pyrimidine core, while analogs like 2c and 2g feature thienopyrimidine or benzothienopyrimidine scaffolds. These fused-ring systems enhance planarity and may improve membrane penetration in antimicrobial applications . The triazolothiadiazole derivative () shares the 5-methyloxazole substituent but lacks the carboxamide group, instead incorporating a sulfur-containing linker. Its near-planar structure facilitates π-π interactions, a property that could be extrapolated to the target compound’s oxazole moiety .

Substituent Effects on Bioactivity: The methyl groups at the 5- and 6-positions on the pyrimidine ring (target compound) likely increase lipophilicity, analogous to 2c, where dimethyl substitution correlates with selective activity against P. aeruginosa . Replacement of oxazole (target) with pyridine (as in 2c and 2g) alters electronic properties: pyridine’s lone pair may enhance hydrogen bonding, whereas oxazole’s electronegative atoms could influence dipole interactions or metabolic stability.

Antimicrobial Activity Trends: 2c demonstrates the lowest MIC value (4.0 µg/mL) against P. aeruginosa, highlighting the importance of methyl substitution and pyridine orientation. The target compound’s oxazole group may reduce Gram-negative activity compared to pyridine-based analogs . 2g exhibits broad-spectrum antimicrobial and antibiofilm effects, suggesting that bulkier substituents (e.g., tetrahydrobenzothieno) enhance target promiscuity.

Crystallographic Insights :

- The triazolothiadiazole derivative () forms columnar structures via face-centered π-interactions between thiadiazole and oxazole rings (distance = 3.47 Å). Similar interactions may stabilize the target compound’s solid-state structure .

Biological Activity

5,6-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Functional Groups:

- Pyrimidine ring

- Oxazole moiety

- Carboxamide group

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, including this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies:

- In Vitro Cytotoxicity Assays:

- A study evaluated the cytotoxic activity of several oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines such as A549 (lung adenocarcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) using the MTT assay.

- The half-maximal cytotoxic concentration (CC50) values were determined for these compounds, revealing promising results compared to standard chemotherapy agents like cisplatin and 5-fluorouracil .

| Compound | Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|---|

| This compound | A549 | 15 | 10 (Cisplatin) |

| This compound | MCF7 | 12 | 8 (5-FU) |

| This compound | HT29 | 18 | 14 (Cisplatin) |

- Mechanisms of Action:

- The compound has been found to inhibit key enzymes involved in cancer progression such as VEGFR-2 and JAK kinases. These targets are crucial in angiogenesis and cell proliferation pathways .

- Additionally, it was observed that these compounds could activate the caspase cascade, promoting apoptosis in tumor cells .

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have also shown potential antiviral and immunosuppressive activities. These effects may arise from their ability to inhibit anti-apoptotic proteins that are often overexpressed in malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications in the oxazole and pyrimidine rings can significantly impact potency and selectivity:

-

Substituent Variations:

- The presence of methyl groups at positions 5 and 6 on the pyrimidine ring enhances lipophilicity and cellular uptake.

- Alterations in the oxazole moiety can affect binding affinity to target enzymes.

- Comparative Analysis:

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical factors affecting yield .

- Monitor reaction progress with in situ spectroscopy (e.g., FTIR or HPLC) to minimize side products .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities (e.g., methyl group positions on the pyrimidine ring). Compare with spectral libraries for validation .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns .

- HPLC-PDA : Assess purity and quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Table 1 : Key Analytical Parameters

| Technique | Target Data | Detection Limit | Reference |

|---|---|---|---|

| ¹H NMR | Methyl proton splitting | 0.1% impurity | |

| HRMS | Exact mass (m/z) | < 5 ppm error | |

| HPLC | Purity (%) | 0.01% threshold |

Basic: How can researchers design experiments to evaluate the bioactivity of this compound?

Answer:

- In Vitro Assays :

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay conditions .

Advanced: What strategies are recommended for resolving contradictions in experimental data related to this compound's stability or reactivity?

Answer:

- Reproducibility Checks : Replicate experiments under identical conditions to rule out procedural variability .

- Multi-Technique Validation : Cross-verify stability data using DSC (thermal stability), LC-MS (degradation products), and accelerated aging studies .

- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors in datasets .

Advanced: How can computational methods be integrated with experimental approaches to predict and validate reaction pathways?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates for pyrimidine functionalization .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for coupling steps .

- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .

Advanced: What advanced statistical models are suitable for optimizing synthesis yield and purity?

Answer:

- Response Surface Methodology (RSM) : Maps the relationship between variables (e.g., temperature, stoichiometry) and output (yield/purity) .

- Artificial Neural Networks (ANNs) : Handle non-linear interactions between parameters (e.g., solvent polarity vs. reaction time) for predictive optimization .

Advanced: How should researchers approach the synthesis of derivatives to explore structure-activity relationships (SAR) while maintaining rigor?

Answer:

- Scaffold Diversification : Systematically modify substituents (e.g., methyl groups on pyrimidine or oxazole) using parallel synthesis .

- DoE for SAR : Use factorial designs to vary substituent electronic/hydrophobic properties and correlate with bioactivity .

- Validation : Confirm derivative structures with HRMS/NMR and test in orthogonal bioassays to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.